5-(3-噻吩基)-1,3,4-噁二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

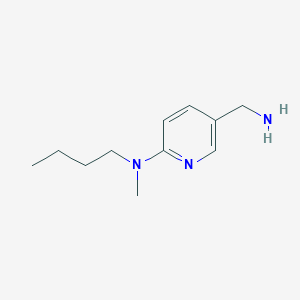

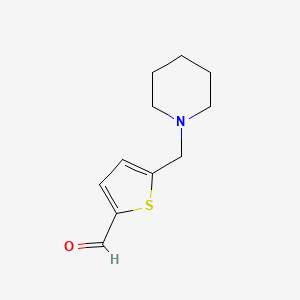

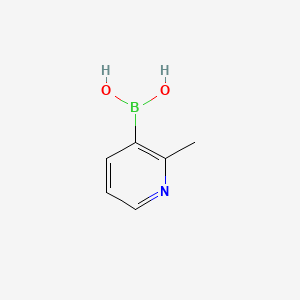

5-(3-Thienyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, attached to the oxadiazole structure.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds has been explored in various studies. For instance, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can lead to the formation of thiazoles, which can be further methylated to produce different compounds . Although the specific synthesis of 5-(3-Thienyl)-1,3,4-oxadiazol-2-amine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed using various techniques, including X-ray diffraction studies . These studies are crucial for understanding the conformation and stability of the molecules, which can influence their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole compounds with amines and hydrazines has been investigated, leading to the preparation of various derivatives . These reactions are significant as they can modify the properties of the oxadiazole core and introduce new functional groups that may enhance biological activity or alter physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the introduction of aryl groups can affect the compound's solubility, stability, and potential for interactions with biological targets . The electronic properties of these compounds, such as their ability to form stable push-pull systems, are also of interest and can be studied through reactions with different amines .

Relevant Case Studies

Case studies involving 1,3,4-oxadiazole derivatives have shown that these compounds can exhibit biological activity, such as anticancer properties. A series of derivatives has been synthesized and tested against various human cancer cell lines, demonstrating good to moderate activity . These findings suggest that 5-(3-Thienyl)-1,3,4-oxadiazol-2-amine and related compounds could be of interest for further study in medicinal chemistry.

科学研究应用

合成和生物活性

- 5-(2-噻吩基)-1,3,4-噁二唑,与5-(3-噻吩基)-1,3,4-噁二唑-2-胺相关的化合物,已经合成并对各种细菌菌株和致病真菌白念珠菌的抗菌活性进行了测试。一些衍生物显示出显著的广谱抗菌活性,特别是对革兰氏阳性细菌 (Al-Omar, 2010)。

抗氧化和抗炎活性

- 与5-(3-噻吩基)-1,3,4-噁二唑-2-胺结构相关的N-取代苯基-5-甲基-6-(5-(4-取代苯基)-1,3,4-噁二唑-2-基)噻唑并[2,3-d]嘧啶衍生物已经合成并评估了其体外抗氧化活性。一些化合物显示出显著的自由基清除活性 (Kotaiah et al., 2012)。

抗癌活性

- 某些1,3,4-噁二唑衍生物已经合成并对各种人类肿瘤细胞系的抗增殖活性进行了测试。一种化合物对四种人类肿瘤细胞系显示出细胞毒活性,ID50值在合成药剂的国际活性标准范围内 (Liszkiewicz et al., 2003)。

- 另一项研究合成了亲脂性1,3,4-噁二唑衍生物,并对其抗癌活性进行了评估。一些衍生物对乳腺癌和结肠癌细胞显示出强效的细胞毒作用,选择性指数高达19 (Caneschi et al., 2019)。

抗菌和抗增殖活性

- 1,3,4-噁二唑的N-曼尼希碱已经合成并评估了其对致病细菌和类酵母致病真菌白念珠菌的抑制活性。一些化合物显示出广谱抗菌活性,另一些对革兰氏阳性细菌显示出强效活性。此外,一些化合物对各种癌细胞系显示出抗增殖活性 (Al-Wahaibi et al., 2021)。

抗真菌和分子对接研究

- 对5-(4-(苄氧基)取代苯基)-3-((苯氨基)甲基)-1,3,4-噁二唑-2(3H)-硫酮曼尼希碱的研究显示出对几种人类致病真菌菌株的有希望的抗真菌活性。分子对接研究表明具有作为抗真菌剂的潜力 (Nimbalkar et al., 2016)。

属性

IUPAC Name |

5-thiophen-3-yl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-1-2-11-3-4/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISGDOCZFJCKSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602712 |

Source

|

| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Thienyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1016526-97-8 |

Source

|

| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)

![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)

![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)